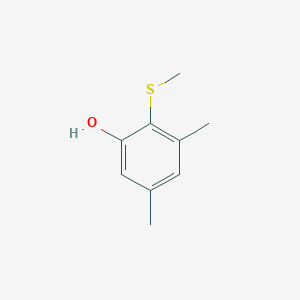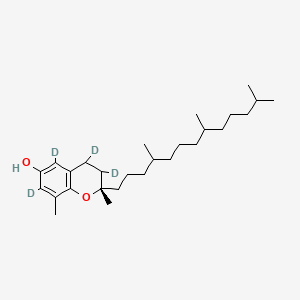
(2RS,4R,8R)-Delta-Tocopherol-d4 (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2RS,4R,8R)-Delta-Tocopherol-d4 (Mixture of Diastereomers) is a deuterium-labeled form of (2RS,4R,8R)-Delta-Tocopherol. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. Delta-Tocopherol is one of the naturally occurring forms of Vitamin E, known for its antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,4R,8R)-Delta-Tocopherol-d4 involves the incorporation of deuterium atoms into the Delta-Tocopherol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of (2RS,4R,8R)-Delta-Tocopherol-d4 may involve large-scale synthesis using deuterated starting materials. The process includes purification steps to isolate the desired diastereomers and ensure the high purity of the final product. Techniques such as chromatography and crystallization are commonly employed in the purification process.
化学反応の分析
Types of Reactions
(2RS,4R,8R)-Delta-Tocopherol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of Delta-Tocopherol, as well as substituted derivatives. These products can have different properties and applications depending on the nature of the reaction.
科学的研究の応用
(2RS,4R,8R)-Delta-Tocopherol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Vitamin E.
Biology: Employed in research on the antioxidant properties of Vitamin E and its role in cellular protection.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of deuterium-labeled compounds for various industrial applications, including pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of (2RS,4R,8R)-Delta-Tocopherol-d4 involves its antioxidant properties. The compound can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include cellular membranes and lipids, where the compound can prevent lipid peroxidation and maintain membrane integrity.
類似化合物との比較
Similar Compounds
Alpha-Tocopherol: Another form of Vitamin E with similar antioxidant properties.
Gamma-Tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.
Delta-Tocopherol: The non-deuterated form of the compound, commonly found in nature.
Uniqueness
(2RS,4R,8R)-Delta-Tocopherol-d4 is unique due to the presence of deuterium atoms, which make it a valuable tool in research involving isotopic labeling. The deuterium atoms provide stability and allow for precise tracking of the compound in various biological and chemical processes.
特性
分子式 |
C27H46O2 |
|---|---|
分子量 |
406.7 g/mol |
IUPAC名 |
(2S)-3,4,5,7-tetradeuterio-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21?,22?,27-/m0/s1/i15D,17D,18D,19D/t15?,17?,21?,22?,27- |
InChIキー |
GZIFEOYASATJEH-XYBVZSFWSA-N |
異性体SMILES |
[2H]C1C([C@](OC2=C1C(=C(C(=C2C)[2H])O)[2H])(C)CCCC(C)CCCC(C)CCCC(C)C)[2H] |
正規SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


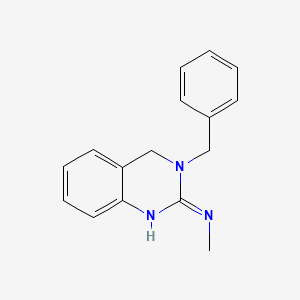

![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)
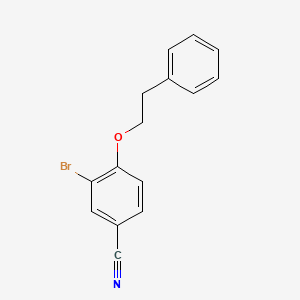
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
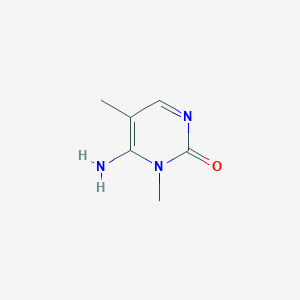
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
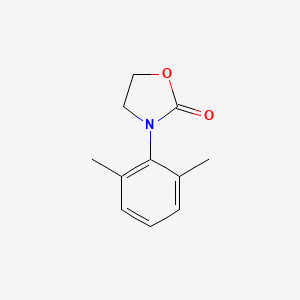
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
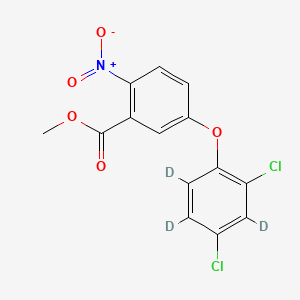
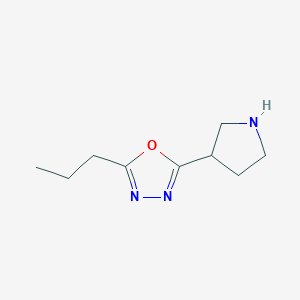
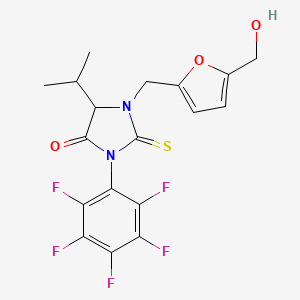
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
